N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide
Description
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-fluorophenoxy group and an oxazole-carboxamide moiety linked to a pyridinyl ring. Pyrimidine derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and capacity for hydrogen bonding, which enhances target interaction . The 2-fluorophenoxy group improves lipophilicity and metabolic stability compared to non-fluorinated analogs, while the oxazole ring contributes to conformational rigidity and π-π stacking interactions. The carboxamide group serves as a pharmacophore, common in kinase inhibitors and enzyme modulators .
Properties
IUPAC Name |
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3/c1-12-19(13(2)25-21(24-12)29-17-8-4-3-7-15(17)22)26-20(28)16-10-18(30-27-16)14-6-5-9-23-11-14/h3-11H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTHDRGCVFDKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=NOC(=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure combining a pyrimidine moiety with oxazole and carboxamide functional groups. The presence of fluorine in the phenoxy group enhances its lipophilicity and may influence its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H16FN3O3 |
| Molecular Weight | 327.31 g/mol |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluorophenoxy group enhances binding affinity to specific enzymes and receptors, while the dimethylpyrimidinyl moiety contributes to stability and bioavailability. The oxazole ring is known for its role in mediating interactions with biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds containing oxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 18 | S. aureus |
| Reference Drug | 30 | Amoxicillin |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example, in vitro studies demonstrated that it exhibits cytotoxic effects on cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involves the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair.
Case Studies
-
Case Study on Anticancer Properties
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Method : MTT assay was employed to assess cell viability.
- Results : The compound showed significant cytotoxicity with IC50 values in the micromolar range against both cell lines tested.
-
Case Study on Antimicrobial Efficacy
- Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method was utilized.
- Results : The compound exhibited notable antibacterial activity comparable to standard antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Phenoxy Derivatives
Compounds from Pharmacopeial Forum (), such as (m) and (n), share a phenoxyacetamido backbone but differ in substituents. For example:
- Target Compound: 2-fluorophenoxy (electron-withdrawing, smaller steric profile).
- Analogs: 2,6-dimethylphenoxy (electron-donating, bulkier substituents).
Heterocyclic Core Variations
- Target Compound : Pyrimidine-oxazole-carboxamide.
- (Compound 3f): Imidazo[1,2-a]pyrimidinone-acrylamide.
The oxazole in the target compound provides a single nitrogen and oxygen for hydrogen bonding, while the imidazo ring in 3f offers two nitrogens, enabling stronger interactions with catalytic lysine residues in kinases. Acrylamide in 3f is a reactive Michael acceptor, often used in covalent inhibitors, whereas the carboxamide in the target compound is non-reactive, favoring reversible binding .
Functional Group Comparison
Carboxamides are less acidic (pKa ~15–17) than sulfonamides (pKa ~10–11), altering ionization states at physiological pH. This impacts membrane permeability; sulfonamides (e.g., flumetsulam) are more water-soluble, aligning with their use as herbicides, while carboxamides in the target compound may favor blood-brain barrier penetration for CNS targets .
Table 1: Structural and Functional Comparison
Research Implications and Limitations
The fluorophenoxy and pyridinyl groups may confer selectivity for tyrosine kinases, whereas the oxazole-carboxamide could enhance oral bioavailability . Further studies should prioritize solubility assays and in vitro target screening to validate these hypotheses.
Q & A
Q. Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by UV detection at 254 nm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-MS in positive ion mode .
- Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Q. Methodological Answer :
- Core Modifications : Synthesize analogs with substituents at the pyridin-3-yl or fluorophenoxy groups (e.g., chloro, methoxy) to evaluate steric/electronic effects .
- In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), prioritizing derivatives with improved docking scores .
- In Vitro Assays : Test analogs against relevant cell lines (e.g., cancer models) with IC₅₀ determination via MTT assays, comparing to the parent compound .
Basic: What strategies improve the compound’s solubility for in vitro assays?
Q. Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for stock solutions, diluted in assay buffers to maintain solubility .
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt, confirmed via pH titration and XRD .
Advanced: How can degradation pathways be elucidated under physiological conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- LC-MS/MS Analysis : Identify degradation products via fragmentation patterns and propose pathways (e.g., hydrolysis of the oxazole ring under basic conditions) .
Advanced: What experimental design (DoE) approaches optimize reaction yields?
Q. Methodological Answer :
- Factorial Design : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol%) to identify optimal conditions via response surface modeling .
- Taguchi Method : Use orthogonal arrays to minimize experimental runs while maximizing yield and purity .
Basic: How can bioisosteric replacements enhance metabolic stability?
Q. Methodological Answer :
- Oxazole → Thiazole Replacement : Synthesize thiazole analogs to reduce CYP450-mediated oxidation, assessed via liver microsome assays .
- Fluorine → Chlorine Substitution : Compare metabolic half-life (t₁/₂) in hepatocyte incubations to identify stable derivatives .
Advanced: What computational tools predict binding modes to biological targets?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
- Pharmacophore Modeling : Generate 3D pharmacophores with MOE to align with known kinase inhibitors, guiding scaffold modifications .
Advanced: How can crystallography resolve challenges in polymorph identification?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
